molecular formula C6H7N3O2 B13815999 (2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile

(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile

Cat. No.: B13815999
M. Wt: 153.14 g/mol
InChI Key: YZXGXETZIHKJCJ-KRXBUXKQSA-N
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Description

(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile is a chemical compound with the molecular formula C6H7N3O2 It is known for its unique structure, which includes a morpholine ring and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile typically involves the reaction of morpholine derivatives with acetonitrile. One common method includes the use of a morpholine derivative, such as 2-oxo-4-morpholine, which reacts with acetonitrile under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The imino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile involves its interaction with specific molecular targets. The imino group can form bonds with nucleophiles, while the morpholine ring can participate in various chemical interactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-oxomorpholin-4-yl)iminoacetonitrile
  • ZINC39136756
  • KB-276411

Uniqueness

(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile is unique due to its specific structural features, including the morpholine ring and the imino group.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

(2E)-2-(2-oxomorpholin-4-yl)iminoacetonitrile

InChI

InChI=1S/C6H7N3O2/c7-1-2-8-9-3-4-11-6(10)5-9/h2H,3-5H2/b8-2+

InChI Key

YZXGXETZIHKJCJ-KRXBUXKQSA-N

Isomeric SMILES

C1COC(=O)CN1/N=C/C#N

Canonical SMILES

C1COC(=O)CN1N=CC#N

Origin of Product

United States

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